2-Chloro-3-chloromethyl-7-fluoroquinoline

Description

Significance of Quinoline (B57606) Heterocycles in Chemical Research and Development

The quinoline nucleus is a cornerstone in the field of medicinal chemistry and materials science. orientjchem.orgjddtonline.info Quinoline and its derivatives are recognized for their broad spectrum of pharmacological activities, which has led to their use in numerous commercialized drugs. researchgate.netresearchgate.net These activities include antimalarial, antibacterial, anticancer, antifungal, antiviral, and anti-inflammatory effects. orientjchem.orgjddtonline.info Prominent examples of quinoline-based drugs include chloroquine (B1663885) and quinine, historically used to treat malaria. numberanalytics.commdpi.com

The versatility of the quinoline scaffold allows for the introduction of various functional groups, which can significantly influence the compound's biological activity. orientjchem.org This adaptability makes it a preferred building block for designing novel therapeutic agents. jddtonline.info Beyond pharmaceuticals, quinoline derivatives are integral to the development of agrochemicals like fungicides and insecticides, and in materials science for applications such as organic light-emitting diodes (OLEDs). numberanalytics.comresearchgate.net The continuous exploration of quinoline chemistry is driven by the quest for new molecules with enhanced efficacy and novel applications. researchgate.net

Overview of Halogenated Quinoline Derivatives in Organic Synthesis

Halogenated quinolines are a significant subclass of quinoline derivatives, characterized by the presence of one or more halogen atoms (F, Cl, Br, I) on the quinoline ring system. The incorporation of halogens into organic molecules, a process known as halogenation, is a critical strategy in organic synthesis and drug discovery. researchgate.net Halogen atoms can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, polarity, and metabolic stability. researchgate.net

In the context of quinolines, halogenation provides a versatile handle for further chemical modifications through reactions like cross-coupling, which allows for the construction of more complex molecular architectures. numberanalytics.com The introduction of a chlorine atom, for example, can enhance the biological activity of the parent compound. researchgate.net In fact, a large percentage of pharmaceuticals rely on chlorine chemistry. nih.gov Researchers have developed various methods for the regioselective halogenation of quinolines, including modern metal-free protocols that offer more environmentally friendly and cost-effective synthetic routes. rsc.orgrsc.org These advancements continue to expand the synthetic utility of halogenated quinolines, making them readily accessible intermediates for creating diverse chemical libraries for screening and development. researchgate.net

Specific Research Focus on 2-Chloro-3-chloromethyl-7-fluoroquinoline within the Quinoline Class

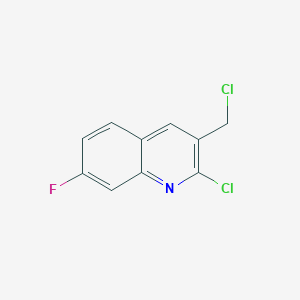

Within the vast family of halogenated quinolines, 2-Chloro-3-chloromethyl-7-fluoroquinoline stands out as a multi-functionalized derivative. Its structure is characterized by a quinoline core substituted with a fluorine atom at the 7-position, a chlorine atom at the 2-position, and a chloromethyl group at the 3-position. This specific arrangement of three halogen atoms on the quinoline scaffold makes it a valuable intermediate in organic synthesis.

The presence of two distinct types of chlorine substituents—an aryl chloride at the C2 position and a benzyl-type chloride in the chloromethyl group at C3—suggests differential reactivity. This allows for selective chemical transformations, making the compound a versatile building block for the synthesis of more complex quinoline derivatives. The fluorine atom at the C7 position is a common feature in many modern fluoroquinolone antibiotics, where it is often crucial for antibacterial potency. nih.govmdpi.com While specific, detailed research focusing exclusively on the synthesis and reactivity of 2-Chloro-3-chloromethyl-7-fluoroquinoline is not extensively documented in publicly available literature, its chemical properties indicate its potential as a precursor in the development of novel compounds.

Table 1: Chemical Properties of 2-Chloro-3-chloromethyl-7-fluoroquinoline

| Property | Value |

|---|---|

| CAS Number | 948291-38-1 aaronchem.com |

| Molecular Formula | C₁₀H₆Cl₂FN aaronchem.comcymitquimica.com |

| Molecular Weight | 230.07 g/mol cymitquimica.com |

| Purity | Min. 95% cymitquimica.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Chloro-3-chloromethyl-7-fluoroquinoline |

| Chloroquine |

| Ciprofloxacin |

| Fleroxacin |

| Gatifloxacin |

| Lomefloxacin |

| Moxifloxacin |

| Nalidixic acid |

| Norfloxacin |

| Ofloxacin |

| Pefloxacin |

| Quinine |

| Sparfloxacin |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-(chloromethyl)-7-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2FN/c11-5-7-3-6-1-2-8(13)4-9(6)14-10(7)12/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEEYLYBSAMIXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CCl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588985 |

Source

|

| Record name | 2-Chloro-3-(chloromethyl)-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-38-1 |

Source

|

| Record name | 2-Chloro-3-(chloromethyl)-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948291-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 3 Chloromethyl 7 Fluoroquinoline

Redox Chemistry of 2-Chloro-3-chloromethyl-7-fluoroquinoline and its Derivatives

The redox chemistry of 2-chloro-3-chloromethyl-7-fluoroquinoline is multifaceted, offering a range of synthetic possibilities for the derivatization of the quinoline (B57606) core. The presence of multiple reactive sites—the quinoline ring, the chloro substituents, and the chloromethyl group—allows for selective transformations under controlled reaction conditions. The electron-withdrawing nature of the chlorine and fluorine atoms influences the reactivity of the quinoline system, particularly its susceptibility to reduction and the stability of its oxidized forms.

Oxidation Pathways and Derivative Formation

The oxidation of 2-chloro-3-chloromethyl-7-fluoroquinoline can be directed towards several functional groups, primarily the chloromethyl group at the C3 position and the quinoline ring itself, potentially leading to the formation of N-oxides.

The most synthetically valuable oxidation pathway involves the conversion of the chloromethyl group to an aldehyde or a carboxylic acid. This transformation provides key intermediates for further derivatization. The oxidation of a chloromethyl group on a quinoline ring to a carboxylic acid is a known transformation and can be achieved using various oxidizing agents. For instance, the oxidation of the structurally similar 3,7-dichloro-8-(chloromethyl)quinolone to 3,7-dichloro-8-quinolinecarboxylic acid has been successfully demonstrated. This suggests that 2-chloro-3-chloromethyl-7-fluoroquinoline can be oxidized to 2-chloro-7-fluoroquinoline-3-carboxylic acid . Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). Catalytic oxidation methods employing oxygen as the terminal oxidant in the presence of transition metal catalysts also represent a greener alternative.

The aldehyde derivative, 2-chloro-7-fluoroquinoline-3-carbaldehyde , is another key synthetic intermediate that can be obtained through controlled oxidation of the chloromethyl group. Milder oxidizing agents are typically employed for this partial oxidation to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions are often utilized for such transformations. The synthesis of various 2-chloroquinoline-3-carbaldehydes is well-documented, highlighting the feasibility of this pathway.

Furthermore, the nitrogen atom of the quinoline ring can undergo oxidation to form the corresponding N-oxide. This is a common reaction for nitrogen-containing heterocycles and can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can activate the quinoline ring for further functionalization.

| Starting Material | Oxidizing Agent/Conditions | Major Product | Potential Applications of Product |

|---|---|---|---|

| 2-Chloro-3-chloromethyl-7-fluoroquinoline | Strong oxidizing agents (e.g., KMnO₄, HNO₃) | 2-Chloro-7-fluoroquinoline-3-carboxylic acid | Intermediate for amide and ester synthesis |

| 2-Chloro-3-chloromethyl-7-fluoroquinoline | Mild oxidizing agents (e.g., PCC, Swern oxidation) | 2-Chloro-7-fluoroquinoline-3-carbaldehyde | Precursor for Schiff bases, alcohols, and other derivatives |

| 2-Chloro-3-chloromethyl-7-fluoroquinoline | Peroxy acids (e.g., m-CPBA) | 2-Chloro-3-chloromethyl-7-fluoroquinoline N-oxide | Activated intermediate for further ring functionalization |

Reduction Pathways and Hydrogenation Transformations

The reduction of 2-chloro-3-chloromethyl-7-fluoroquinoline offers several pathways, including hydrogenation of the quinoline ring, reductive dehalogenation, and reduction of the chloromethyl group. The specific outcome is highly dependent on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation:

Catalytic hydrogenation is a powerful tool for the reduction of the quinoline ring system. Depending on the catalyst and conditions, either the pyridine (B92270) ring or the benzene (B151609) ring can be selectively reduced.

Reduction of the Pyridine Ring: The pyridine ring of the quinoline system is generally more susceptible to hydrogenation. Using catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), or Raney nickel under hydrogen pressure typically leads to the formation of 2-chloro-3-chloromethyl-7-fluoro-1,2,3,4-tetrahydroquinoline . The chloro and fluoro substituents are often retained under these conditions, allowing for the synthesis of saturated heterocyclic systems with preserved halogen functionality. Transfer hydrogenation, using hydrogen donors like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a transition metal catalyst, provides a milder alternative to high-pressure hydrogenation for achieving similar transformations. Recent studies have shown that cobalt-based catalysts can be effective for the transfer hydrogenation of quinolines, including halogen-substituted derivatives, to their 1,2-dihydroquinoline (B8789712) or 1,2,3,4-tetrahydroquinoline (B108954) counterparts. nih.gov

Reduction of the Benzene Ring: Selective hydrogenation of the benzene ring in quinolines is less common but can be achieved under specific conditions, often in strongly acidic media. This would lead to the formation of 2-chloro-3-chloromethyl-7-fluoro-5,6,7,8-tetrahydroquinoline .

Reductive Dehalogenation:

The chloro substituents on the quinoline ring can be removed through reductive dehalogenation. This can occur concurrently with ring hydrogenation, especially with more active catalysts like palladium on carbon, or it can be the primary reaction pathway.

Dechlorination: Catalytic hydrogenation in the presence of a base (to neutralize the formed HCl) can promote the removal of the chlorine atom at the C2 position. Metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, can also effect dehalogenation. The selective removal of one chloro group over the other or over the fluorine atom would depend on the relative bond strengths and the reaction conditions.

Reduction of the Chloromethyl Group:

The chloromethyl group can also be a site for reduction.

Hydrodechlorination: The chlorine atom of the chloromethyl group can be replaced by a hydrogen atom through catalytic hydrogenation or with reducing agents like sodium borohydride, leading to the formation of 2-chloro-7-fluoro-3-methylquinoline .

The chemoselectivity of the reduction is a key consideration. By carefully selecting the catalyst, hydrogen source, and reaction conditions, it is possible to target a specific functional group for reduction while leaving others intact.

| Starting Material | Reducing Agent/Conditions | Major Product | Transformation Type |

|---|---|---|---|

| 2-Chloro-3-chloromethyl-7-fluoroquinoline | H₂, Pd/C or PtO₂ | 2-Chloro-3-chloromethyl-7-fluoro-1,2,3,4-tetrahydroquinoline | Pyridine Ring Hydrogenation |

| 2-Chloro-3-chloromethyl-7-fluoroquinoline | H₂, Pd/C with base | 3-Chloromethyl-7-fluoro-1,2,3,4-tetrahydroquinoline | Dehalogenation and Ring Hydrogenation |

| 2-Chloro-3-chloromethyl-7-fluoroquinoline | NaBH₄/Catalyst | 2-Chloro-7-fluoro-3-methylquinoline | Chloromethyl Group Reduction |

| 2-Chloro-3-chloromethyl-7-fluoroquinoline | Stronger reducing conditions | 7-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline | Multiple Reductions |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Chloro 3 Chloromethyl 7 Fluoroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Chloro-3-chloromethyl-7-fluoroquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for a complete structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 2-Chloro-3-chloromethyl-7-fluoroquinoline, the ¹H NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethyl group.

The aromatic region will display a complex pattern of signals corresponding to the four protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro and fluoro substituents, as well as the nitrogen atom in the quinoline ring. The proton at position 4 is expected to be a singlet due to the absence of adjacent protons. The protons on the fluorinated benzene (B151609) ring (H-5, H-6, and H-8) will exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The chloromethyl group at position 3 will give rise to a singlet in the upfield region of the spectrum, typically around 4.5-5.0 ppm. The integration of this signal will correspond to two protons.

Predicted ¹H NMR Data for 2-Chloro-3-chloromethyl-7-fluoroquinoline:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.1 - 8.3 | s | - |

| H-5 | 7.8 - 8.0 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 5.0 |

| H-6 | 7.3 - 7.5 | ddd | J(H-H) ≈ 9.0, J(H-H) ≈ 2.5, J(H-F) ≈ 9.0 |

| H-8 | 7.6 - 7.8 | dd | J(H-H) ≈ 2.5, J(H-F) ≈ 2.5 |

| -CH₂Cl | 4.7 - 4.9 | s | - |

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Chloro-3-chloromethyl-7-fluoroquinoline will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached substituents.

The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons bearing the chloro and fluoro substituents (C-2 and C-7) will exhibit characteristic chemical shifts. The C-F bond will also result in splitting of the C-7 signal, as well as smaller couplings to adjacent carbons. The carbon of the chloromethyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for 2-Chloro-3-chloromethyl-7-fluoroquinoline:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 135 - 137 |

| C-4 | 138 - 140 |

| C-4a | 127 - 129 |

| C-5 | 115 - 117 (d, J(C-F) ≈ 20 Hz) |

| C-6 | 125 - 127 (d, J(C-F) ≈ 5 Hz) |

| C-7 | 162 - 164 (d, J(C-F) ≈ 250 Hz) |

| C-8 | 110 - 112 (d, J(C-F) ≈ 20 Hz) |

| C-8a | 148 - 150 |

| -CH₂Cl | 40 - 42 |

Note: Predicted values are based on the analysis of structurally similar quinoline derivatives. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that is exclusively used to study fluorine-containing compounds. For 2-Chloro-3-chloromethyl-7-fluoroquinoline, the ¹⁹F NMR spectrum will provide a definitive confirmation of the presence and chemical environment of the fluorine atom.

The spectrum is expected to show a single signal for the fluorine atom at position 7. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will be split into a doublet of doublets of doublets (ddd) due to couplings with the neighboring protons (H-6 and H-8) and the proton at H-5 across the ring system.

Predicted ¹⁹F NMR Data for 2-Chloro-3-chloromethyl-7-fluoroquinoline:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-7 | -110 to -115 | ddd | J(F-H6) ≈ 9.0, J(F-H8) ≈ 2.5, J(F-H5) ≈ 5.0 |

Note: Predicted chemical shift is relative to a standard such as CFCl₃. Values are based on data for similar fluoroquinolone compounds.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. For 2-Chloro-3-chloromethyl-7-fluoroquinoline, COSY would show correlations between the coupled aromatic protons, for instance, between H-5 and H-6, and between H-6 and H-8, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of the signals for the protonated carbons in the ¹³C NMR spectrum. For example, the signal for the -CH₂Cl protons in the ¹H NMR spectrum would correlate with the corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and for piecing together the molecular framework. For instance, the proton at H-4 would show correlations to C-2, C-3, and C-8a, while the methylene protons of the chloromethyl group would show correlations to C-2, C-3, and C-4.

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all the proton and carbon signals, thereby confirming the proposed structure of 2-Chloro-3-chloromethyl-7-fluoroquinoline.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the precise molecular formula. libretexts.orgmdpi.com

For 2-Chloro-3-chloromethyl-7-fluoroquinoline (C₁₀H₆Cl₂FN), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. The M+2 peak (containing one ³⁷Cl and one ³⁵Cl) will be approximately 65% of the intensity of the M peak (containing two ³⁵Cl atoms), and the M+4 peak (containing two ³⁷Cl atoms) will be about 10% of the M peak intensity.

HRMS would provide an exact mass measurement for the molecular ion, allowing for the unambiguous confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for quinolines include the loss of small molecules like HCN. mcmaster.carsc.org For 2-Chloro-3-chloromethyl-7-fluoroquinoline, fragmentation may involve the loss of a chlorine radical, a chloromethyl radical, or HCl.

Predicted Mass Spectrometry Data for 2-Chloro-3-chloromethyl-7-fluoroquinoline:

| Ion | Predicted m/z | Comments |

| [M]⁺ | 228.98 | Based on ³⁵Cl isotopes |

| [M+2]⁺ | 230.98 | Presence of one ³⁷Cl isotope |

| [M+4]⁺ | 232.98 | Presence of two ³⁷Cl isotopes |

| HRMS [M+H]⁺ | 230.9932 | Calculated for C₁₀H₇Cl₂FN⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of 2-Chloro-3-chloromethyl-7-fluoroquinoline is expected to show characteristic absorption bands for the aromatic ring, the C-Cl bonds, and the C-F bond.

Aromatic C-H stretching: Aromatic C-H bonds typically show stretching vibrations in the region of 3000-3100 cm⁻¹. orgchemboulder.com

Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds in the quinoline ring will appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-Cl stretching: The stretching vibration for the C-Cl bonds is expected in the fingerprint region, typically between 600-800 cm⁻¹. spectroscopyonline.com

C-F stretching: The C-F stretching vibration gives a strong absorption band, usually in the range of 1000-1300 cm⁻¹. spectroscopyonline.com

C-N stretching: The C-N stretching vibration within the quinoline ring will also contribute to the complex pattern in the fingerprint region.

Predicted IR Absorption Bands for 2-Chloro-3-chloromethyl-7-fluoroquinoline:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 1580 - 1620 | Medium to Strong | Aromatic C=C stretch |

| 1450 - 1550 | Medium to Strong | Aromatic C=C stretch |

| 1100 - 1250 | Strong | C-F stretch |

| 700 - 800 | Strong | C-Cl stretch |

The combination of these spectroscopic techniques provides a powerful and comprehensive approach to the structural elucidation of 2-Chloro-3-chloromethyl-7-fluoroquinoline, ensuring the accurate determination of its chemical identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The π → π* transitions, typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the quinoline ring. The n → π* transitions, which are generally of lower intensity, involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom, to an antibonding π* orbital.

The positions and intensities of these absorption bands would be influenced by the various substituents on the quinoline ring. The chloro and fluoro groups, being halogens, can exert both inductive (-I) and resonance (+R) effects, which would subtly modify the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). The chloromethyl group at the 3-position would primarily have an inductive effect. A comprehensive analysis would require dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and recording the absorbance across the UV-Vis range (typically 200-800 nm).

Without experimental data, a precise data table of UV-Vis absorption maxima and molar absorptivity coefficients for 2-Chloro-3-chloromethyl-7-fluoroquinoline cannot be constructed.

X-ray Single-Crystal Diffraction Analysis for Definitive Structural Determination

A definitive three-dimensional molecular structure of 2-Chloro-3-chloromethyl-7-fluoroquinoline, as determined by X-ray single-crystal diffraction, has not been reported in publicly accessible crystallographic databases or scientific journals. This technique is the gold standard for elucidating the precise arrangement of atoms in a crystalline solid, providing accurate bond lengths, bond angles, and torsional angles.

To perform this analysis, a high-quality single crystal of the compound would be required. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.

A hypothetical crystallographic study of 2-Chloro-3-chloromethyl-7-fluoroquinoline would be expected to reveal the planarity of the quinoline ring system. The analysis would also precisely define the spatial orientation of the chloro, chloromethyl, and fluoro substituents relative to the quinoline core. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions.

As no experimental crystallographic data is available, a data table detailing these structural parameters for 2-Chloro-3-chloromethyl-7-fluoroquinoline cannot be provided.

Computational Chemistry and Mechanistic Insights into 2 Chloro 3 Chloromethyl 7 Fluoroquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

For a molecule like 2-Chloro-3-chloromethyl-7-fluoroquinoline, DFT calculations could predict:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy structure.

Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap. These are crucial for understanding the molecule's kinetic stability and reactivity.

Spectroscopic Properties: Predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can aid in the experimental characterization of the compound.

A hypothetical data table of DFT-calculated parameters for 2-Chloro-3-chloromethyl-7-fluoroquinoline might look like the following, based on typical values for similar structures:

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -1250 Ha |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulation studies on 2-Chloro-3-chloromethyl-7-fluoroquinoline have not been reported in the reviewed literature. MD simulations are a computational technique used to study the physical movement of atoms and molecules over time. For this particular compound, MD simulations could provide valuable insights into its behavior in different environments, such as in solution or interacting with a biological target.

Key areas where MD simulations would be beneficial include:

Conformational Analysis: Identifying the most populated conformations of the chloromethyl group relative to the quinoline (B57606) ring.

Solvation Effects: Understanding how solvent molecules, like water, arrange around the compound and influence its conformation and properties.

Intermolecular Interactions: Simulating the interaction of 2-Chloro-3-chloromethyl-7-fluoroquinoline with other molecules, which is fundamental to understanding its potential biological activity.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

There is a lack of specific published research on the computational elucidation of reaction mechanisms involving 2-Chloro-3-chloromethyl-7-fluoroquinoline. Computational chemistry, particularly using DFT, is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reactants, products, intermediates, and, crucially, transition states.

For 2-Chloro-3-chloromethyl-7-fluoroquinoline, computational studies could investigate:

Nucleophilic Substitution Reactions: Elucidating the mechanisms of substitution at the chloromethyl group or the chloro-substituted position on the quinoline ring.

Transition State Analysis: Calculating the energy barriers for different reaction pathways to predict the most likely mechanism and reaction kinetics.

Computational Studies on Molecular Interactions and Chemical Property Predictions

While general computational methods are available, specific studies focusing on the molecular interactions and property predictions for 2-Chloro-3-chloromethyl-7-fluoroquinoline are not found in the existing literature. Computational approaches are vital for predicting how a molecule will interact with its environment and for estimating its physicochemical properties.

Potential computational studies could include:

Molecular Docking: Predicting the binding mode and affinity of 2-Chloro-3-chloromethyl-7-fluoroquinoline to a protein active site.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this and related compounds with their biological activities.

Prediction of Physicochemical Properties: Estimating properties like solubility, lipophilicity (logP), and pKa using computational models.

A table of predicted chemical properties for 2-Chloro-3-chloromethyl-7-fluoroquinoline could be generated as follows:

| Property | Predicted Value |

| LogP | 3.8 |

| pKa (most basic) | 1.5 |

| Water Solubility | 15 mg/L |

| Polar Surface Area | 15.7 Ų |

Application of Quantum Chemical Descriptors and Reactivity Indices

Specific applications of quantum chemical descriptors and reactivity indices for 2-Chloro-3-chloromethyl-7-fluoroquinoline are not documented in the scientific literature. These descriptors, derived from quantum chemical calculations, provide quantitative measures of a molecule's reactivity and are often used in QSAR studies.

Important quantum chemical descriptors that could be calculated for this compound include:

Ionization Potential (I): Related to the HOMO energy, it indicates the ease of removing an electron.

Electron Affinity (A): Related to the LUMO energy, it shows the ability to accept an electron.

Global Hardness (η) and Softness (S): These indices describe the resistance to change in electron distribution.

Electrophilicity Index (ω): This measures the propensity of a molecule to act as an electrophile.

Fukui Functions: These indicate the most likely sites for nucleophilic and electrophilic attack within the molecule.

Below is a hypothetical table of calculated quantum chemical descriptors for 2-Chloro-3-chloromethyl-7-fluoroquinoline:

| Descriptor | Definition | Predicted Value |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | 2.65 eV |

| Global Softness (S) | 1 / (2η) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | (I + A)² / (8η) | 2.7 eV |

Applications and Emerging Research Directions of 2 Chloro 3 Chloromethyl 7 Fluoroquinoline in Chemical Science

Role as a Versatile Synthetic Intermediate in Complex Organic Transformations

2-Chloro-3-chloromethyl-7-fluoroquinoline is recognized primarily for its role as a versatile synthetic intermediate in the preparation of diverse organic compounds. Its utility stems from the presence of two distinct carbon-chlorine bonds that exhibit differential reactivity, allowing for selective and sequential transformations.

The chlorine atom at the C-2 position of the quinoline (B57606) ring is part of a vinyl chloride-like system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, as well as various cross-coupling reactions. The chloromethyl group at the C-3 position, being a benzylic-type halide, is highly reactive towards nucleophilic substitution (SN2) reactions. This dual reactivity allows chemists to introduce a wide array of functional groups onto the quinoline scaffold.

This strategic arrangement of reactive sites makes the compound a valuable precursor in the synthesis of complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. chemimpex.comgoogle.com The ability to perform stepwise modifications at two different positions on the core structure provides a pathway to generate libraries of derivatives for structure-activity relationship (SAR) studies.

Development of Novel Complex Heterocyclic Systems Utilizing 2-Chloro-3-chloromethyl-7-fluoroquinoline Scaffolds

The reactive nature of 2-Chloro-3-chloromethyl-7-fluoroquinoline makes it an ideal starting material for constructing more elaborate heterocyclic systems. The chloromethyl group at C-3 is a key functional handle for annulation reactions, where new rings are fused onto the parent quinoline structure.

For instance, the chloromethyl moiety can react with binucleophilic reagents (e.g., compounds containing two amine, thiol, or hydroxyl groups) to form new five-, six-, or seven-membered heterocyclic rings. This strategy is a common approach for synthesizing fused quinoline systems, which are prevalent in many biologically active compounds. While this compound is recognized as a precursor for building complex heterocycles, specific examples of such transformations originating from 2-Chloro-3-chloromethyl-7-fluoroquinoline are not extensively detailed in peer-reviewed literature. However, related studies on 2-chloroquinoline (B121035) derivatives demonstrate their broad utility in creating fused systems like thiazoloquinolines, pyrazoloquinolines, and others. nih.gov

Research into Advanced Materials and Functional Polymers Incorporating 2-Chloro-3-chloromethyl-7-fluoroquinoline Moieties

The incorporation of quinoline and fluoroquinolone units into polymers can imbue them with desirable properties such as thermal stability, fluorescence, and biological activity. nih.gov While 2-Chloro-3-chloromethyl-7-fluoroquinoline is noted for its potential use in the production of specialized polymers and coatings, specific research focused on this application remains an emerging area. chemimpex.com

Theoretically, the compound could be incorporated into a polymer backbone or attached as a pendant group. The chloromethyl group could be used to initiate polymerization or to graft the quinolone moiety onto an existing polymer chain. Such materials could have potential applications as antimicrobial surfaces or as fluorescent sensors. General studies on fluoroquinolones have shown they can be successfully integrated into various polymer structures, including poly(ethylene glycol) and poly(2-oxazoline)s, often to create drug-delivery systems. nih.gov However, dedicated research detailing the polymerization reactions and material properties specifically for polymers derived from 2-Chloro-3-chloromethyl-7-fluoroquinoline is not yet prominent in the scientific literature.

Investigation of 2-Chloro-3-chloromethyl-7-fluoroquinoline in Ligand Design and Coordination Chemistry with Metal Centers

The quinoline nucleus is a well-established ligand in coordination chemistry. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for a wide range of metal ions. Fluoroquinolone antibiotics, in general, are known to form stable complexes with transition metals, and this interaction can modulate their biological activity. nih.govnih.gov

2-Chloro-3-chloromethyl-7-fluoroquinoline offers several potential coordination sites: the primary site being the ring nitrogen (a Lewis base). The chlorine substituents could also potentially engage in weaker interactions with certain metal centers. The design of ligands based on this scaffold could lead to metal complexes with interesting catalytic, photophysical, or biological properties. For example, transition metal complexes of other fluoroquinolones have been investigated for their enhanced antibacterial or anticancer activities. nih.govmdpi.com Despite this potential, specific studies detailing the synthesis, characterization, and application of metal complexes involving 2-Chloro-3-chloromethyl-7-fluoroquinoline as a ligand are not widely reported.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.